Cas no 21906-32-1 (1-(3-Bromophenyl)propan-2-one)

1-(3-Bromophenyl)propan-2-one is a versatile organic compound with a brominated phenyl group attached to a 2-ketopropyl chain. This structure imparts unique physical and chemical properties, making it suitable for various applications in organic synthesis. Its bromine atom enhances reactivity, while the ketone group facilitates nucleophilic addition reactions. The compound's stability and purity make it an ideal building block in the synthesis of complex organic molecules.
1-(3-Bromophenyl)propan-2-one structure
1-(3-Bromophenyl)propan-2-one structure
Product Name:1-(3-Bromophenyl)propan-2-one
CAS No:21906-32-1
MF:C9H9BrO
MW:213.071161985397
MDL:MFCD00210400
CID:286576
PubChem ID:2734093
Update Time:2025-11-01

1-(3-Bromophenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Bromophenyl)propan-2-one
    • 3-Bromophenylacetone
    • 1-(3-Bromophenyl)-2-propanone
    • 2-Propanone, 1-(3-bromophenyl)-
    • m-bromophenylpropan-2-one
    • EN300-110257
    • SY106643
    • 3-BROMO-2-NITRO-5-AMINOBENZOICACID
    • A878876
    • AKOS005255665
    • 3-bromophenyl acetone
    • 1-(3-Bromo-phenyl)-propan-2-one
    • Z513735382
    • 1-(3-bromo-phenyl)propan-2-one
    • FQIZFAJMBXZVOL-UHFFFAOYSA-N
    • 21906-32-1
    • 3-bromophenylacetone, AldrichCPR
    • 1-(3-bromophenyl)acetone
    • FT-0605608
    • A810120
    • CS-B0132
    • DTXSID00370119
    • DS-2105
    • SCHEMBL609893
    • MFCD00210400
    • 160189-81-1
    • CL8856
    • 3-B​romophenylacetone
    • MDL: MFCD00210400
    • Inchi: 1S/C9H9BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3
    • InChI Key: FQIZFAJMBXZVOL-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CC(C)=O

Computed Properties

  • Exact Mass: 211.98400
  • Monoisotopic Mass: 211.983678
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Not available
  • Density: 1.3841 (rough estimate)
  • Boiling Point: 247.5°C (rough estimate)
  • Flash Point: 75.9°C
  • Refractive Index: 1.557-1.56
  • PSA: 17.07000
  • LogP: 2.58060
  • Solubility: Not available

1-(3-Bromophenyl)propan-2-one Security Information

  • Hazard Category Code: 22-52
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xn
  • Safety Term:S24/25

1-(3-Bromophenyl)propan-2-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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1-(3-Bromophenyl)propan-2-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:21906-32-1)1-(3-Bromophenyl)propan-2-one
Order Number:A878876
Stock Status:in Stock
Quantity:25g/10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:58
Price ($):757.0/378.0/211.0
Email:sales@amadischem.com

1-(3-Bromophenyl)propan-2-one Related Literature

Additional information on 1-(3-Bromophenyl)propan-2-one

Professional Introduction to Compound with CAS No. 21906-32-1 and Product Name: 1-(3-Bromophenyl)propan-2-one

The compound with CAS No. 21906-32-1 is a specialized organic molecule commonly referred to by the product name 1-(3-Bromophenyl)propan-2-one. This compound belongs to the class of aromatic ketones and has garnered significant attention in the field of pharmaceutical research and chemical synthesis due to its unique structural properties and potential biological activities. The presence of a bromine substituent at the para position of the phenyl ring and the ketone functional group at the end of an aliphatic chain makes this molecule a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

One of the most compelling aspects of 1-(3-Bromophenyl)propan-2-one is its utility as a building block in medicinal chemistry. The bromine atom attached to the phenyl ring enhances its reactivity, making it an excellent precursor for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for achieving high binding affinity and selectivity in drug candidates. Recent advancements in transition-metal-catalyzed reactions have further expanded the synthetic possibilities of this compound, enabling chemists to explore new pathways for drug discovery.

In the realm of pharmaceutical research, 1-(3-Bromophenyl)propan-2-one has been investigated for its potential role in modulating various biological targets. Studies have suggested that derivatives of this compound may exhibit pharmacological activity in areas such as central nervous system (CNS) disorders, inflammation, and cancer. The aromatic brominated ketone moiety is particularly interesting because it can interact with biological receptors or enzymes through multiple binding modes, including hydrophobic interactions and halogen bonding. These interactions are crucial for designing molecules with enhanced pharmacokinetic profiles and reduced side effects.

Recent research has highlighted the compound's significance in the development of kinase inhibitors, which are widely used in oncology treatments. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of 1-(3-Bromophenyl)propan-2-one, chemists have been able to synthesize novel kinase inhibitors that target specific domains or pockets on these enzymes. For instance, modifications to the phenyl ring or the ketone group can fine-tune the binding affinity and selectivity of these inhibitors, leading to more effective therapeutic outcomes.

The synthesis of 1-(3-Bromophenyl)propan-2-one itself is another area where significant progress has been made. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Techniques such as asymmetric synthesis have been employed to produce enantiomerically pure forms of this compound, which is essential for drugs where stereochemistry plays a critical role in efficacy and safety. Additionally, green chemistry principles have been integrated into its synthesis, minimizing waste and hazardous byproducts to make the process more environmentally sustainable.

From a computational chemistry perspective, 1-(3-Bromophenyl)propan-2-one has been extensively studied using advanced modeling techniques to predict its behavior in biological systems. Molecular docking simulations have been particularly valuable in understanding how this compound interacts with target proteins at an atomic level. These simulations not only help in designing more effective derivatives but also provide insights into potential off-target effects that could impact drug safety. By combining experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.

The applications of 1-(3-Bromophenyl)propan-2-one extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. In agrochemistry, for example, derivatives of this compound have shown promise as intermediates for synthesizing novel pesticides that offer improved efficacy against resistant pests while maintaining environmental safety. In materials science, its structural features make it a candidate for developing advanced polymers or liquid crystals with unique properties.

In conclusion, 1-(3-Bromophenyl)propan-2-one (CAS No. 21906-32-1) is a multifaceted compound with broad utility in chemical synthesis and pharmaceutical research. Its unique structural features enable diverse applications ranging from drug development to agrochemicals and materials science. As research continues to uncover new synthetic pathways and biological activities associated with this molecule, its importance is likely to grow even further. The ongoing integration of innovative technologies such as transition-metal catalysis, asymmetric synthesis, and computational modeling ensures that 1-(3-Bromophenyl)propan-2-one will remain at the forefront of scientific exploration for years to come.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21906-32-1)1-(3-Bromophenyl)propan-2-one
A878876
Purity:99%/99%/99%
Quantity:25g/10g/5g
Price ($):757.0/378.0/211.0
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